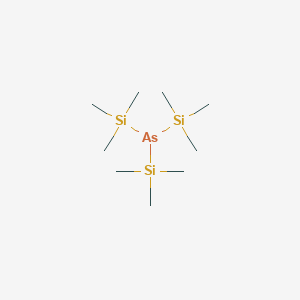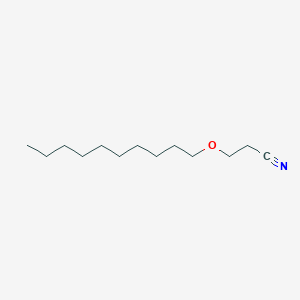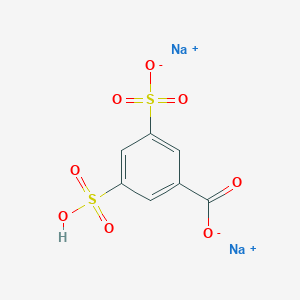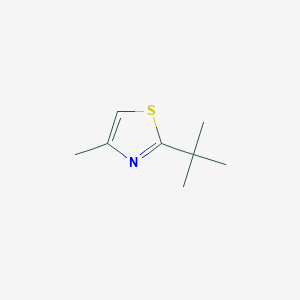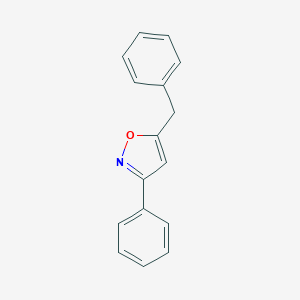![molecular formula C7H7N3OS B091309 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-22-9](/img/structure/B91309.png)
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one in lab experiments include its relatively simple synthesis method and its potential applications in various fields of science. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one. These include further investigation of its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, studies could focus on optimizing the synthesis method for this compound and exploring its potential side effects.
Méthodes De Synthèse
The synthesis of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been reported using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of triethylamine to yield the intermediate product, which is then reacted with hydrazine hydrate and acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
16943-22-9 |
|---|---|
Nom du produit |
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Formule moléculaire |
C7H7N3OS |
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
3,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C7H7N3OS/c1-4-3-12-7-8-6(11)5(2)9-10(4)7/h3H,1-2H3 |
Clé InChI |
NQXLJYJMGIMYOS-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=O)C(=NN12)C |
SMILES canonique |
CC1=CSC2=NC(=O)C(=NN12)C |
Synonymes |
3,6-Dimethyl-7H-[1,3]thiazol[3,2-b][1,2,4]triazin-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)

